molecular formula C20H22ClN3O3S B11225095 N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11225095
M. Wt: 419.9 g/mol
InChI Key: OCQKNVYCDOKPBL-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide .
  • It belongs to the class of benzothiadiazine derivatives .
  • The compound’s structure consists of a benzothiadiazine ring with various substituents.
  • It has a chlorine atom, a methyl group, and an isobutyl group attached to the benzene ring.
  • The carboxamide group is also present.
  • The 1,1-dioxide moiety indicates the presence of an oxygen atom in the ring system.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound, but one common approach involves cyclization reactions starting from appropriate precursors.

      Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., dichloromethane, chloroform).

      Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It’s likely synthesized on a smaller scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a due to its structural features.

      Biological Studies: It may exhibit , such as enzyme inhibition or receptor binding.

      Industry: While not widely used industrially, it could find applications in or .

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate specific pathways and molecular mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzothiadiazine derivatives, such as and , share structural similarities.

      Uniqueness: The specific combination of substituents in our compound sets it apart.

    Properties

    Molecular Formula

    C20H22ClN3O3S

    Molecular Weight

    419.9 g/mol

    IUPAC Name

    N-(3-chloro-2-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

    InChI

    InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-10-15(8-9-18(19)24)20(25)22-17-7-5-6-16(21)13(17)3/h5-10,12H,11H2,1-4H3,(H,22,25)

    InChI Key

    OCQKNVYCDOKPBL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C

    Origin of Product

    United States

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